molecular formula C10H10F2O2 B2705727 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone CAS No. 1092448-34-4

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone

Cat. No. B2705727
Key on ui cas rn: 1092448-34-4
M. Wt: 200.185
InChI Key: KIOHHRYPIBYDHR-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

A stirred solution of sodium hypochlorite (5.25% Aqueous, 204 mL, 143 mmol) and 2N aqueous KOH (22 mL, 44 mmol) are heated to 50° C. and 1-(4-difluoromethoxy-2-methyl-phenyl)-ethanone (A4) (5.8 g, 29 mmol) is added. After maintaining the temperature at 50-70° C. for 3 h and keeping at RT overnight, the reaction is reheated to 50° C. and sodium metabisulfite (4.5 g) is added in 3 portions. The reaction is then acidified with 12N HCl and stirred well. The precipitated white solid is filtered off, rinsed with a little water and air dried to afford 4-difluoromethoxy-2-methyl-benzoic acid (242) (5.4 g, 92%). The product is recrystallized from 1:1 mixture of ACN and water. mp: 117-119° C. Elemental Analysis: Actual C (53.23), H (3.88), F (18.66) Theoretical C (53.47), H (3.99), F (18.80).
Quantity
204 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[OH-].[K+].[F:6][CH:7]([F:19])[O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])C)=[C:11]([CH3:18])[CH:10]=1.S(S([O-])=O)([O-])(=O)=[O:21].[Na+].[Na+].Cl>>[F:19][CH:7]([F:6])[O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:21])=[C:11]([CH3:18])[CH:10]=1 |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
204 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
FC(OC1=CC(=C(C=C1)C(C)=O)C)F
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reheated to 50° C.
FILTRATION
Type
FILTRATION
Details
The precipitated white solid is filtered off
WASH
Type
WASH
Details
rinsed with a little water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=CC(=C(C(=O)O)C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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